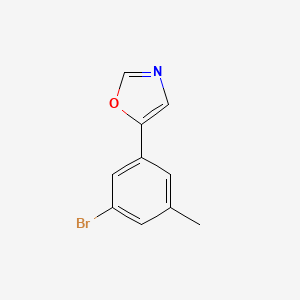

5-(3-bromo-5-methylphenyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(3-bromo-5-methylphenyl)oxazole is a chemical compound with the CAS Number: 2007366-35-8 . It has a molecular weight of 238.08 . The IUPAC name for this compound is 5-(3-bromo-5-methylphenyl)oxazole . The InChI code for this compound is 1S/C10H8BrNO/c1-7-2-8(4-9(11)3-7)10-5-12-6-13-10/h2-6H,1H3 .

Synthesis Analysis

The synthesis of oxazoles, including 5-(3-bromo-5-methylphenyl)oxazole, often involves methods for direct arylation with high regioselectivity . This process can be catalyzed by palladium and uses task-specific phosphine ligands . The reaction can be carried out in both polar and nonpolar solvents .Molecular Structure Analysis

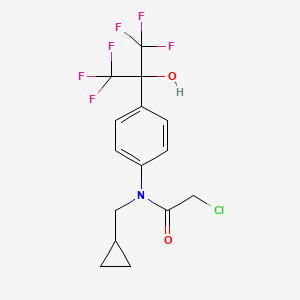

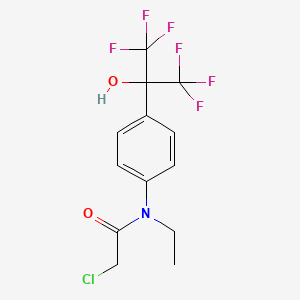

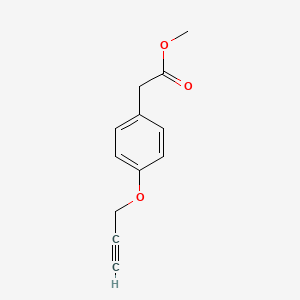

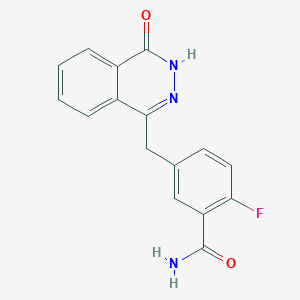

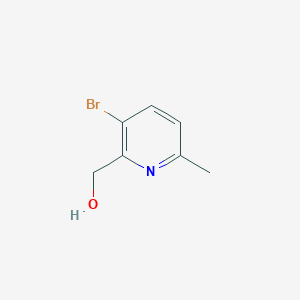

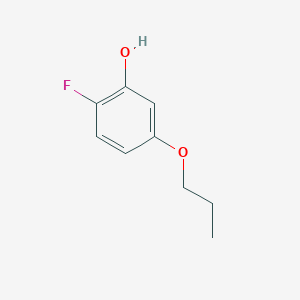

The molecular structure of 5-(3-bromo-5-methylphenyl)oxazole consists of a five-membered oxazole ring attached to a phenyl ring that carries a bromo and a methyl substituent . The InChI key for this compound is BCTBKYLMGITGKP-UHFFFAOYSA-N .Chemical Reactions Analysis

Oxazoles, including 5-(3-bromo-5-methylphenyl)oxazole, can undergo various chemical reactions. For instance, they can be arylated and alkylated in reactions catalyzed by palladium . These reactions are regio- and stereospecific with respect to bromoalkenes and tolerate a wide range of functional groups .Physical And Chemical Properties Analysis

5-(3-bromo-5-methylphenyl)oxazole is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

5-(3-bromo-5-methylphenyl)oxazole serves as a crucial intermediate in the synthesis of various biologically active compounds. Its structural significance is highlighted by its presence in many pharmaceutical agents. The compound has been extensively studied for its pharmacological properties, including antibacterial , antifungal , antiviral , anticancer , and anti-inflammatory activities .

Organic Synthesis

In organic synthesis, this oxazole derivative is utilized as a building block for constructing more complex molecules. It’s particularly useful in the development of efficient and eco-friendly catalytic systems for the preparation of thiazole derivatives, which are valuable in medicinal chemistry .

Magnetic Nanocatalysis

The compound has found application in the field of magnetic nanocatalysis. Magnetic nanoparticles, which can be easily separated from the reaction mixture using an external magnet, are employed to synthesize various derivatives of oxazoles, including 5-(3-bromo-5-methylphenyl)oxazole .

Antimicrobial Research

Research has shown that oxazole derivatives exhibit a broad spectrum of antimicrobial activity. This particular compound can be linked to other moieties to enhance its efficacy against pathogens like Staphylococcus aureus , Escherichia coli , Pseudomonas aeruginosa , and Candida albicans .

Drug Delivery Systems

Oxazole derivatives, due to their stable structure and biological activity, are being explored as potential carriers in drug delivery systems. Their ability to interact with various biological targets makes them suitable for targeted therapy applications .

Nanoparticle Characterization

The compound is also relevant in the characterization of nanoparticles. Its unique properties can be leveraged to study the physicochemical attributes of nanoparticles, which is crucial for their application in biology and medicine .

Heterocyclic Compound Synthesis

As a heterocyclic compound, 5-(3-bromo-5-methylphenyl)oxazole is significant in the synthesis of heterocycles, which are a part of a large number of drugs and biologically relevant molecules. Its synthesis and reactions are of great interest for both theoretical and practical implications in organic chemistry .

Spectroscopy

Lastly, the compound’s role in spectroscopy cannot be overlooked. It’s involved in the study of the interaction between matter and electromagnetic radiation, which is fundamental in understanding the properties of various substances and in the development of new materials .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to rinse cautiously with water in case of contact with eyes, and to remove contact lenses if present and easy to do .

Eigenschaften

IUPAC Name |

5-(3-bromo-5-methylphenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-2-8(4-9(11)3-7)10-5-12-6-13-10/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTBKYLMGITGKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C2=CN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Bromo-5-methylphenyl)oxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6314735.png)

![(3S)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B6314793.png)

![1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97%](/img/structure/B6314803.png)